molecular formula C15H20N4S B13321985 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin+

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin+

Cat. No.: B13321985
M. Wt: 288.4 g/mol
InChI Key: MFQOPWOBSUSLEM-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine moiety with a benzothieno-pyrimidine core, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This method allows for the selective formation of the desired pyrimidine derivatives depending on the nature of the acyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothieno moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of sulfur atoms.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperazine ring.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin is unique due to its combination of a piperazine moiety with a benzothieno-pyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N4S

Molecular Weight

288.4 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H20N4S/c1-2-4-13-11(3-1)12-9-17-14(18-15(12)20-13)10-19-7-5-16-6-8-19/h9,16H,1-8,10H2

InChI Key

MFQOPWOBSUSLEM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CN=C(N=C3S2)CN4CCNCC4

Origin of Product

United States

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